molecular formula C14H13ClO2S B11845302 (2-Chloro-4-((3-methoxyphenyl)thio)phenyl)methanol

(2-Chloro-4-((3-methoxyphenyl)thio)phenyl)methanol

Cat. No.: B11845302
M. Wt: 280.8 g/mol
InChI Key: CHKBYXMXHZKDSG-UHFFFAOYSA-N
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Description

(2-Chloro-4-((3-methoxyphenyl)thio)phenyl)methanol is an organic compound with a complex structure that includes a chlorinated phenyl group, a methoxy-substituted phenyl group, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-4-((3-methoxyphenyl)thio)phenyl)methanol typically involves a multi-step process. One common method starts with the chlorination of a phenol derivative to introduce the chlorine atom. This is followed by the introduction of the methoxy group through a methylation reaction. The thioether linkage is then formed by reacting the chlorinated and methoxylated phenyl compounds with a suitable thiol reagent under controlled conditions. The final step involves the reduction of the intermediate compound to yield the desired methanol derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-4-((3-methoxyphenyl)thio)phenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different alcohol derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted phenyl derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

(2-Chloro-4-((3-methoxyphenyl)thio)phenyl)methanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2-Chloro-4-((3-methoxyphenyl)thio)phenyl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation, but its structure suggests potential interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-methoxyphenol: Similar in structure but lacks the thioether linkage.

    4-Methoxyphenylboronic acid: Contains a methoxy group but has different functional groups.

    Thiazole derivatives: Share the sulfur-containing ring but differ in overall structure.

Uniqueness

(2-Chloro-4-((3-methoxyphenyl)thio)phenyl)methanol is unique due to its combination of a chlorinated phenyl group, a methoxy-substituted phenyl group, and a thioether linkage. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H13ClO2S

Molecular Weight

280.8 g/mol

IUPAC Name

[2-chloro-4-(3-methoxyphenyl)sulfanylphenyl]methanol

InChI

InChI=1S/C14H13ClO2S/c1-17-11-3-2-4-12(7-11)18-13-6-5-10(9-16)14(15)8-13/h2-8,16H,9H2,1H3

InChI Key

CHKBYXMXHZKDSG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)SC2=CC(=C(C=C2)CO)Cl

Origin of Product

United States

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